Superior Inactivation Efficiency of CTX-M-15 ESBL: Enmetazobactam vs Tazobactam
Enmetazobactam inactivates the CTX-M-15 ESBL with a second-order rate constant (k2/K) of 1.6 × 10⁶ M⁻¹·s⁻¹, which is 3.2-fold higher than that of tazobactam (0.5 × 10⁶ M⁻¹·s⁻¹) under identical assay conditions [1].
| Evidence Dimension | Second-order inactivation rate constant (k2/K) against CTX-M-15 ESBL |
|---|---|
| Target Compound Data | 1.6 × 10⁶ M⁻¹·s⁻¹ |
| Comparator Or Baseline | Tazobactam: 0.5 × 10⁶ M⁻¹·s⁻¹ |
| Quantified Difference | 3.2-fold higher for enmetazobactam |
| Conditions | In vitro stopped-flow spectrophotometry, 25°C, 50 mM HEPES buffer, pH 7.5, with purified CTX-M-15 enzyme |
Why This Matters
A higher inactivation rate directly translates to more effective protection of co-administered cefepime against hydrolysis, which is critical for procurement in research settings requiring reliable ESBL inhibition.
- [1] Papp-Wallace KM, Bethel CR, Caillon J, et al. Enmetazobactam, a novel penicillanic acid sulfone beta-lactamase inhibitor, inactivates CTX-M-15 by a unique mechanism of acylation and decarboxylation. Antimicrob Agents Chemother. 2019;63(8):e00378-19. doi:10.1128/AAC.00378-19 View Source
